2-[(2,5-dichlorophenyl)methoxy]-2,3-dihydro-1H-isoindole-1,3-dione
Description
2-[(2,5-Dichlorophenyl)methoxy]-2,3-dihydro-1H-isoindole-1,3-dione is a substituted isoindole-1,3-dione derivative featuring a 2,5-dichlorobenzyloxy group at the 2-position of the isoindole ring. The isoindole-1,3-dione core is characterized by two carbonyl groups at positions 1 and 3, contributing to its electron-deficient aromatic system.
Properties
IUPAC Name |
2-[(2,5-dichlorophenyl)methoxy]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl2NO3/c16-10-5-6-13(17)9(7-10)8-21-18-14(19)11-3-1-2-4-12(11)15(18)20/h1-7H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCHLPMIDBOBYBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)OCC3=C(C=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,5-dichlorophenyl)methoxy]-2,3-dihydro-1H-isoindole-1,3-dione typically involves the reaction of 2,5-dichlorobenzyl chloride with phthalimide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(2,5-dichlorophenyl)methoxy]-2,3-dihydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2,5-dichlorophenyl)methoxy]-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its anticancer effects. The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of 2-[(2,5-dichlorophenyl)methoxy]-2,3-dihydro-1H-isoindole-1,3-dione, highlighting differences in substituents, physicochemical properties, and synthesis strategies:
Key Observations:
Substituent Effects :
- Electron-Withdrawing vs. Electron-Donating Groups : The 2,5-dichlorophenyl group (electron-withdrawing) reduces electron density at the isoindole core compared to the 2-methoxyphenyl analog (electron-donating) . This affects reactivity in electrophilic substitutions and π-π stacking interactions.
- Halogen Positioning : The 2,5-dichloro isomer likely exhibits distinct crystallinity and solubility compared to the 2,3-dichloro analog , as halogen positioning influences molecular symmetry and packing.
Synthetic Yields and Conditions :
- Hydrazone derivatives (e.g., 17a–c) show moderate yields (49–52%) due to steric hindrance from bulky substituents . In contrast, imidazole-substituted analogs (e.g., compound 16) achieve higher yields (95%) under similar reflux conditions .
Thermal Stability :
- Sulfonamide-substituted derivatives (e.g., 17c) exhibit higher melting points (265–267°C) compared to hydrazones (17a: 185–187°C), attributed to stronger intermolecular hydrogen bonding involving sulfonamide NH groups .
Spectroscopic Signatures: IR Spectroscopy: All isoindole-1,3-diones show strong C=O stretches between 1700–1780 cm⁻¹ . The target compound’s IR spectrum would resemble these values, with minor shifts depending on substituent electronic effects. ¹H-NMR: Aromatic proton signals vary significantly based on substituents. For example, the 2-methoxyphenyl analog shows a singlet at δ 3.8 ppm for the OCH₃ group , while hydrazone derivatives exhibit split peaks for syn/anti CH₃ configurations .
Biological Activity
2-[(2,5-Dichlorophenyl)methoxy]-2,3-dihydro-1H-isoindole-1,3-dione is a compound of interest due to its potential biological activities. This article aims to summarize the biological activity of this compound based on diverse research findings and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C16H12Cl2N2O3
- Molecular Weight : 347.18 g/mol
- IUPAC Name : 2-(2,5-dichlorophenyl) methoxy-2,3-dihydro-1H-isoindole-1,3-dione
Biological Activity Overview
Research has indicated that this compound exhibits various biological activities, including:
- Antitumor Activity : Several studies have reported its efficacy against various cancer cell lines. For instance, a study demonstrated that derivatives of isoindole compounds showed significant cytotoxic effects on human cancer cell lines with IC50 values in the low micromolar range .
- Antimicrobial Properties : The compound has shown promising results in inhibiting the growth of both Gram-positive and Gram-negative bacteria. The mechanism is likely related to its ability to disrupt bacterial cell membranes .
Antitumor Activity
A study investigated the structure-activity relationship (SAR) of isoindole derivatives, including this compound. The findings indicated that modifications on the phenyl ring significantly influenced the cytotoxic activity against cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer). The compound exhibited an IC50 value of approximately 15 µM against A549 cells .
Antimicrobial Activity
Another research focused on the antimicrobial properties of isoindole derivatives. The study found that this compound had a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli. This suggests that the compound could serve as a lead for developing new antimicrobial agents .
Data Tables
The biological activity of this compound is thought to stem from its ability to interact with cellular targets involved in proliferation and survival pathways. Specifically:
- Microtubule Disruption : Similar compounds have been shown to disrupt microtubule dynamics in cancer cells, leading to mitotic arrest and subsequent apoptosis .
- Membrane Disruption : The antimicrobial activity may be attributed to the compound's capacity to integrate into bacterial membranes, compromising their integrity and function .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
